

# Mass Spectrometry of Morpholinyl Mercaptobenzothiazole: A Technical Overview

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## Compound of Interest

Compound Name:	Morpholinyl mercaptobenzothiazole
Cat. No.:	B1258218

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This technical guide provides a detailed overview of the mass spectrometry of **Morpholinyl mercaptobenzothiazole** (MMBT), a compound of significant interest in industrial chemistry and material science. MMBT, also known as 2-(4-Morpholinylthio)benzothiazole, serves as a crucial delayed-action vulcanization accelerator in the manufacturing of natural and synthetic rubber products.<sup>[1]</sup> Understanding its behavior under mass spectrometric analysis is essential for quality control, environmental monitoring, and research into the vulcanization process.

## Compound Profile

- IUPAC Name: 2-(morpholin-4-yl)sulfanyl-1,3-benzothiazole
- Synonyms: 2-(4-Morpholinylthio)benzothiazole, MMBT, MOR
- CAS Number: 102-77-2<sup>[1]</sup>
- Molecular Formula: C<sub>11</sub>H<sub>12</sub>N<sub>2</sub>OS<sub>2</sub><sup>[2]</sup>
- Molecular Weight: 252.4 g/mol <sup>[1][3]</sup>
- Monoisotopic Mass: 252.03910536 Da<sup>[2][3]</sup>

# Mass Spectrometric Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of MMBT.<sup>[4]</sup> Electrospray ionization (ESI) is a common ionization method for this type of compound, typically forming a protonated molecule  $[M+H]^+$  in positive ion mode.

## Experimental Protocol: A Representative LC-MS/MS Method

While specific experimental conditions can vary, a general protocol for the analysis of **Morpholinyl mercaptobenzothiazole** using LC-MS/MS is outlined below. This protocol is based on typical parameters for the analysis of small organic molecules.

### Sample Preparation:

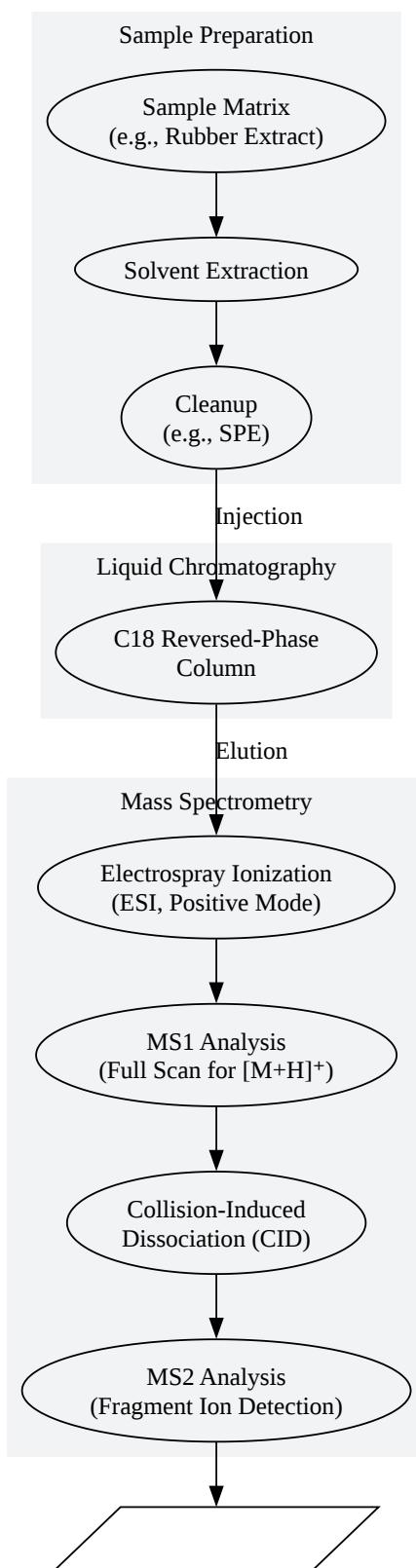
- A stock solution of MMBT is prepared in a suitable organic solvent such as acetonitrile or methanol.
- Working standards are prepared by serial dilution of the stock solution.
- For analysis of MMBT in a matrix (e.g., rubber extract), a solvent extraction is performed, followed by a multi-step cleanup process which may include acid extraction and solid-phase extraction (SPE) to remove interfering substances.<sup>[1]</sup>

### Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., Acclaim RSLC C18, 2.2  $\mu$ m, 2.1x100mm) is commonly used.<sup>[3]</sup>
- Mobile Phase: A gradient elution with water (often with 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol (often with 0.1% formic acid) as mobile phase B.
- Flow Rate: A typical flow rate is in the range of 200-400  $\mu$ L/min.
- Injection Volume: 5-10  $\mu$ L.

### Mass Spectrometry (MS):

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or an Ion Trap.[3][4]
- MS Scan Mode: Full scan mode to detect the protonated molecular ion  $[M+H]^+$ .
- MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed on the precursor ion to elicit fragmentation. This is typically achieved through collision-induced dissociation (CID).[3]
- Collision Energy: The collision energy can be varied (e.g., 10-40 eV) to control the degree of fragmentation.[3]



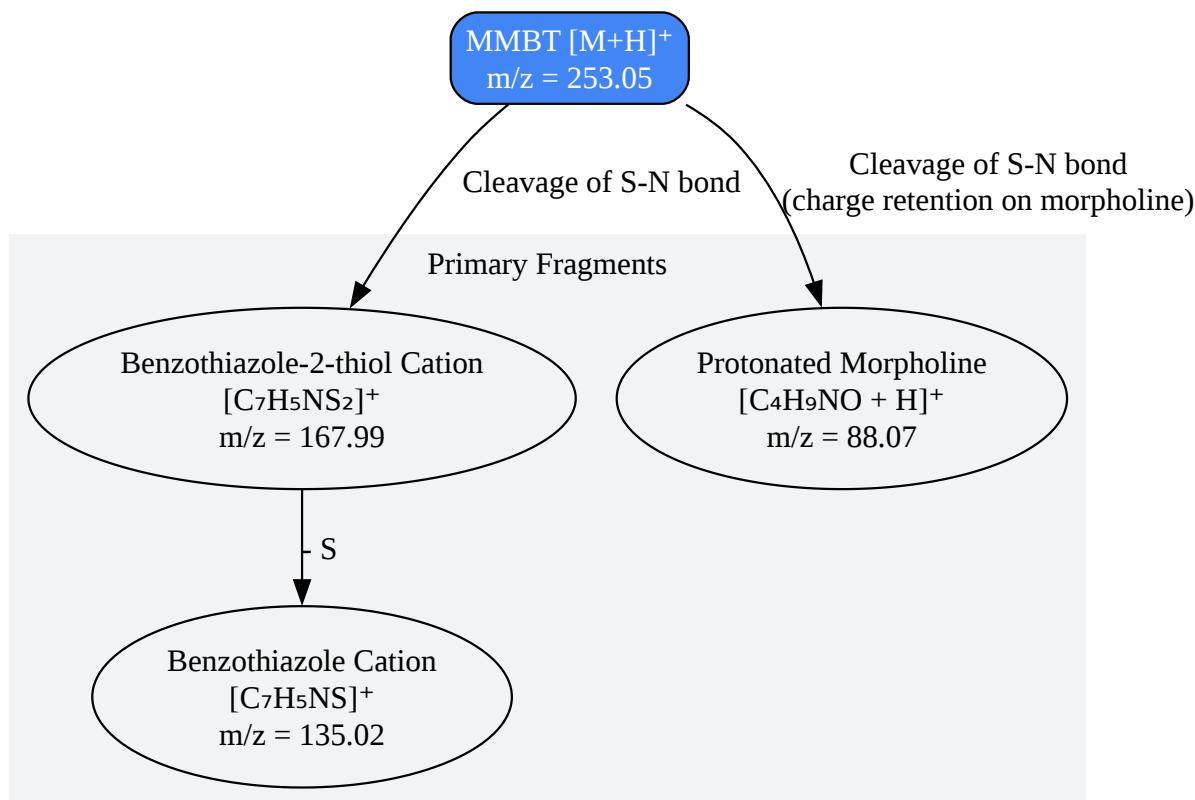
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Caption: General experimental workflow for LC-MS/MS analysis of MMBT.

# Fragmentation Pathway of Morpholinyl Mercaptobenzothiazole

Upon ESI, MMBT readily forms the protonated molecular ion,  $[C_{11}H_{12}N_2OS_2 + H]^+$ , with a mass-to-charge ratio (m/z) of approximately 253.0465.<sup>[3]</sup> In tandem mass spectrometry (MS/MS) experiments, this precursor ion undergoes collision-induced dissociation (CID) to produce a series of characteristic fragment ions. The fragmentation pattern provides structural information and allows for confident identification of the molecule.

The primary fragmentation pathway involves the cleavage of the sulfur-nitrogen bond between the morpholine and benzothiazole moieties. This is a common and energetically favorable fragmentation for sulfenamide compounds.



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Caption: Proposed fragmentation pathway for protonated MMBT.

## Quantitative Data Summary

The following table summarizes the key ions observed in the mass spectrum of **Morpholiny mercaptobenzothiazole**. The m/z values are based on high-resolution mass spectrometry data.

Ion Description	Proposed Formula	Theoretical m/z
Protonated Parent Molecule	$[\text{C}_{11}\text{H}_{12}\text{N}_2\text{OS}_2 + \text{H}]^+$	253.0464
Benzothiazole-2-thiol Fragment	$[\text{C}_7\text{H}_5\text{NS}_2]^+$	167.9914
Benzothiazole Fragment	$[\text{C}_7\text{H}_5\text{NS}]^+$	135.0142
Protonated Morpholine	$[\text{C}_4\text{H}_{10}\text{NO}]^+$	88.0757

Note: The relative abundance of these fragments can vary depending on the specific instrumental conditions, particularly the collision energy.

## Conclusion

The mass spectrometric analysis of **Morpholiny mercaptobenzothiazole**, particularly using LC-MS/MS with electrospray ionization, provides a reliable method for its identification and characterization. The fragmentation is dominated by the cleavage of the S-N bond, yielding characteristic fragment ions corresponding to the benzothiazole and morpholine moieties. This technical guide provides a foundational understanding of the mass spectrometric behavior of MMBT, which can be applied in various research and industrial settings. Further studies could focus on the quantitative analysis of MMBT and its degradation products in complex matrices to better understand its role and fate in vulcanized materials and the environment.

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